1-Ethylquinazoline-2,4(1H,3H)-dione
Overview
Description
1-Ethylquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline dione family. This family of compounds has been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. The core structure of quinazoline diones has been modified in various ways to enhance their biological efficacy and reduce toxicity, leading to the synthesis of a wide range of derivatives with varying substituents and properties.
Synthesis Analysis
The synthesis of quinazoline dione derivatives often involves the use of activated Pictet-Spengler reactions, as seen in the preparation of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . Additionally, radical cascade reactions have been employed to create isoquinoline-1,3(2H,4H)-dione compounds using acryloyl benzamides as key substrates . These methods provide a diverse range of synthetic approaches for the generation of quinazoline dione derivatives, which can be further optimized for increased potency and selectivity in various biological applications.
Molecular Structure Analysis
The molecular structure of quinazoline diones is characterized by a bicyclic core consisting of a benzene ring fused to a pyrimidine dione. This core structure can be functionalized with various substituents, which significantly influence the compound's biological activity and interaction with biological targets. For instance, the introduction of hydroxy groups has led to the synthesis of 3-hydroxyquinazoline-2,4-diones, which exhibit antibacterial activity and inhibit DNA gyrase . Similarly, the design of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase demonstrates the importance of molecular modifications in enhancing the therapeutic potential of these compounds .
Chemical Reactions Analysis
Quinazoline diones undergo various chemical reactions that are crucial for their biological activity. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones, which can further cyclize to form thioxoimidazo derivatives . These reactions not only expand the chemical diversity of quinazoline diones but also provide insights into the reactivity and potential mechanisms of action of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline diones are influenced by their molecular structure and the nature of their substituents. For instance, lipophilicity, as indicated by the substituent's pi value, has been correlated with the cytotoxicity of azonafides, a class of compounds related to quinazoline diones . Moreover, the size of the substituents, as measured by MR, has been shown to affect both DNA binding strength and cytotoxicity . These properties are critical for the compound's ability to interact with biological targets and are therefore important considerations in the design and development of new quinazoline dione derivatives with improved therapeutic profiles.
Scientific Research Applications
Synthesis and Chemical Reactivity
1-Ethylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively studied for their chemical reactivity and synthesis applications. For instance, Kafka et al. (2011) explored its use in copper(I)-catalyzed [3+2] cycloaddition reactions, producing 1,4-disubstituted 1,2,3-triazoles, demonstrating its utility in creating complex molecular structures (Kafka et al., 2011). Similarly, Thakur et al. (2015) investigated Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative, as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, showcasing the compound's versatility in organic synthesis (Thakur et al., 2015).
Catalysis and Green Chemistry
1-Ethylquinazoline-2,4(1H,3H)-dione derivatives are also valuable in the field of catalysis and green chemistry. Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide and cesium carbonate, highlighting its role in environmentally friendly chemical processes (Patil et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-Ethylquinazoline-2,4(1H,3H)-dione have been explored for their potential medical applications. For instance, Gao et al. (2019) designed and synthesized a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, indicating the compound's potential in antiviral drug development (Gao et al., 2019).
Polymer Science
In the field of polymer science, Weber and Stadler (1988) attached 1,2,4-Triazoline-3,5-dione groups to the ends of poly(ethylene oxides) to create hydrophilic-hydrophobic two-component polymer networks. This application demonstrates the compound's utility in developing advanced materials (Weber & Stadler, 1988)
Future Directions
The future directions in the research of “1-Ethylquinazoline-2,4(1H,3H)-dione” and other quinazoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .
properties
IUPAC Name |
1-ethylquinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBKISSHDMEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356509 | |
Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
2217-25-6 | |
Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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